![molecular formula C20H22N6O B11037703 N-[(E)-amino{[(2E)-6-ethyl-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11037703.png)
N-[(E)-amino{[(2E)-6-ethyl-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide
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Overview
Description
N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE typically involves multi-step organic reactions. The starting materials often include 6-ethyl-4-methylquinazoline and 2-(methylamino)benzoic acid. The synthesis may involve:
Condensation Reactions: Combining the quinazoline derivative with the benzoic acid derivative under acidic or basic conditions.
Amidation: Formation of the guanidine group through the reaction of an amine with a carbodiimide reagent.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Automation: Employing automated systems for precise control of reaction conditions.
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the quinazoline or benzoic acid moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(AMINO)BENZOYL]GUANIDINE
- N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(DIMETHYLAMINO)BENZOYL]GUANIDINE
Uniqueness
N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)-N’'-[2-(METHYLAMINO)BENZOYL]GUANIDINE is unique due to its specific substitution pattern on the quinazoline and benzoic acid moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H22N6O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide |
InChI |
InChI=1S/C20H22N6O/c1-4-13-9-10-17-15(11-13)12(2)23-20(24-17)26-19(21)25-18(27)14-7-5-6-8-16(14)22-3/h5-11,22H,4H2,1-3H3,(H3,21,23,24,25,26,27) |
InChI Key |
LSUOVOOSFUTMKS-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)C |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3NC)C |
Origin of Product |
United States |
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